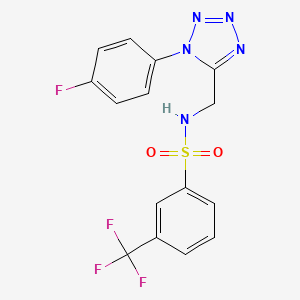

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

This compound features a tetrazole ring substituted with a 4-fluorophenyl group, linked via a methyl group to a 3-(trifluoromethyl)benzenesulfonamide moiety. The tetrazole’s aromaticity and metabolic stability, combined with fluorine and trifluoromethyl groups, enhance lipophilicity, membrane permeability, and electronic effects, making it a candidate for targeting sulfonamide-sensitive receptors or enzymes .

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F4N5O2S/c16-11-4-6-12(7-5-11)24-14(21-22-23-24)9-20-27(25,26)13-3-1-2-10(8-13)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCMTIKSTATFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-fluorophenyl azide can react with a suitable nitrile under acidic conditions to form the tetrazole ring.

Sulfonamide Formation:

Coupling Reaction: The final step involves coupling the tetrazole derivative with the sulfonamide derivative. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, which can be useful in modifying the electronic properties of the compound.

Coupling Reactions: The presence of the trifluoromethyl group can facilitate various coupling reactions, including Suzuki and Heck reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can modify the tetrazole ring to produce different derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tetrazole ring, which is known for its diverse pharmacological activities. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it an attractive candidate for drug development. Its molecular formula is , and it has a molecular weight of approximately 398.4 g/mol.

Antimicrobial Activity

Research has shown that sulfonamide derivatives, including those containing tetrazole moieties, exhibit significant antibacterial properties. For instance, studies on similar compounds have indicated their effectiveness against various bacterial strains by inhibiting dihydropteroate synthase, an essential enzyme in the folate biosynthesis pathway of bacteria .

Antitumor Potential

Recent studies have focused on the anticancer properties of sulfonamide derivatives. Compounds with similar structures have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The incorporation of tetrazole rings has been linked to enhanced antitumor activity, possibly due to their ability to interfere with cellular signaling pathways .

Antimalarial Activity

A study synthesized a series of 1H-1,2,4-triazol-3-yl benzenesulfonamides as potential antimalarial agents. The docking studies suggested that trifluoromethyl-substituted derivatives could serve as effective lead compounds for developing new antimalarial drugs . This highlights the relevance of the trifluoromethyl group in enhancing biological activity against malaria.

Case Study 1: Antibacterial Evaluation

A recent study evaluated a series of sulfonamide derivatives for their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results indicated that modifications in the aromatic rings significantly affected their potency, with certain derivatives showing IC50 values in the low micromolar range .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a library of novel sulfonamide derivatives was synthesized and tested for cytotoxicity against various cancer cell lines. The results demonstrated that compounds incorporating the tetrazole moiety exhibited enhanced cytotoxic effects compared to their non-tetrazole counterparts .

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity, while the tetrazole ring can participate in hydrogen bonding and other interactions. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, making it more effective in its biological role.

Comparison with Similar Compounds

Pyrazole-Based Analogs

- N-[1-(4-fluorophenyl)-3-(2-thenyl)-1H-pyrazole-5-yl]-3,5-bis(trifluoromethyl)benzenesulfonamide (PDB: 2GOH) Structural Difference: Pyrazole core instead of tetrazole; additional trifluoromethyl group. Functional Impact: Acts as a PPARγ partial agonist due to the absence of hydrophobic/hydrogen bond interactions with helix H12 (Tyr473), reducing full agonist activity .

3-Fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide

Triazole-Based Analogs

- S-Alkylated 1,2,4-Triazoles (Compounds 10–15)

- Structural Difference : 1,2,4-Triazole core with sulfonylphenyl and fluorophenyl substituents.

- Functional Impact : Exists in thione tautomeric forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR. This tautomerism may reduce reactivity compared to the target compound’s tetrazole, which lacks such equilibria .

- Synthesis : Requires alkaline reflux for cyclization, differing from tetrazole synthesis routes .

Piperidine and Piperazine Derivatives

(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-(phenylsulfonyl)piperidine

- Piperazine-Bearing Sulfonamides (e.g., Compounds 6d–6l) Structural Difference: Benzhydrylpiperazine linkers with sulfamoyl groups.

Indazole and Thiazole Derivatives

N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide

2-[(2-Methyl-1,3-thiazol-4-yl)carbonyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Key Comparative Data Table

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of a tetrazole ring and a trifluoromethyl group. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C₁₃H₉F₄N₅O₂S

- Molecular Weight : 335.30 g/mol

The structure includes:

- A tetrazole ring , which is known for its ability to enhance binding interactions with biological targets.

- A trifluoromethyl group , which can influence the compound's lipophilicity and metabolic stability.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors through strong hydrogen bonding and electrostatic interactions due to the tetrazole and sulfonamide groups.

- Target Binding : The fluorophenyl group enhances binding affinity, potentially leading to increased specificity towards molecular targets such as proteins involved in disease pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HeLa | 5.2 | Moderate cytotoxicity |

| A431 | 4.8 | Significant cytotoxicity |

| MCF-7 | 3.9 | High cytotoxicity |

In vitro studies have shown that the compound induces apoptosis in cancer cells, likely through the modulation of key signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It demonstrated moderate activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations:

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| E. coli | 15 | Moderate inhibition |

| S. aureus | 10 | Significant inhibition |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on breast cancer cells, researchers found that treatment led to a dose-dependent decrease in cell viability. The mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections.

Q & A

Q. Optimization Strategies :

- Vary reaction solvents (e.g., DMF for polar intermediates, THF for non-polar steps).

- Use catalysts like DMAP to accelerate sulfonamide coupling .

- Monitor intermediates via HPLC or LC-MS to ensure purity before proceeding .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : and NMR confirm the presence of fluorophenyl and trifluoromethyl groups. NMR resolves methylene and sulfonamide connectivity .

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal packing, hydrogen bonding (e.g., C–H⋯O/N interactions), and conformational analysis of the tetrazole and sulfonamide moieties .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing biological activity?

Q. Methodological Answer :

Analog Synthesis : Modify substituents systematically:

- Replace the 4-fluorophenyl group with other halophenyl derivatives (e.g., 3-fluorophenyl, chlorophenyl) to assess halogen sensitivity .

- Vary the sulfonamide’s aryl group (e.g., replace trifluoromethyl with nitro or methyl groups) .

Biological Assays : Test analogs against target pathways (e.g., PPARγ agonism or antimicrobial activity) using:

- In vitro binding assays (e.g., fluorescence polarization for receptor affinity).

- Cell-based models (e.g., HEK293 cells transfected with target receptors) .

Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Advanced: What computational approaches are suitable for predicting the binding interactions of this compound with biological targets like PPARγ?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model the compound into PPARγ’s ligand-binding domain (LBD). Focus on interactions with Tyr473 and His449, critical for partial agonism .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess hydrogen-bond retention and hydrophobic packing .

- Free Energy Calculations : Apply MM-GBSA to estimate binding free energies, comparing fluorophenyl vs. non-fluorinated analogs .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. receptor modulation) through experimental design?

Q. Methodological Answer :

Assay Standardization :

- Use consistent cell lines (e.g., ATCC-certified strains for antimicrobial tests) and receptor isoforms (e.g., PPARγ1 vs. PPARγ2) .

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

Structural Validation :

- Confirm compound purity (>95% via HPLC) and stability (e.g., NMR post-assay) to rule out degradation artifacts .

Mechanistic Studies :

- Perform competitive binding assays (e.g., with known PPARγ agonists like rosiglitazone) to verify target specificity .

- Use gene knockout models (e.g., CRISPR/Cas9 PPARγ-KO cells) to isolate off-target effects .

Advanced: What strategies are recommended for analyzing metabolic stability and in vivo pharmacokinetics of this sulfonamide derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.